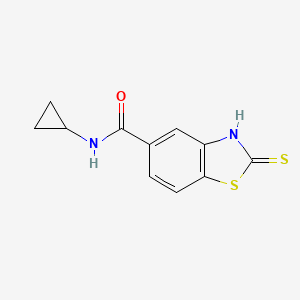

N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide

描述

属性

IUPAC Name |

N-cyclopropyl-2-sulfanylidene-3H-1,3-benzothiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS2/c14-10(12-7-2-3-7)6-1-4-9-8(5-6)13-11(15)16-9/h1,4-5,7H,2-3H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWYOJZQOZFCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=C(C=C2)SC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-mercapto-1,3-benzothiazole Core

The 2-mercapto-1,3-benzothiazole nucleus is commonly prepared by cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or their activated forms.

- Typical method: Reaction of 2-aminothiophenol with carbon disulfide or thiocyanates under acidic or basic conditions to form the mercapto-benzothiazole ring.

- Alternative approach: Use of bromine and ammonium thiocyanate with aniline derivatives to form 2-amino-6-thiocyanatobenzothiazole intermediates, which can be further transformed into mercapto derivatives.

Introduction of the Carboxamide Group at Position 5

Functionalization at the 5-position of the benzothiazole ring with a carboxamide group is achieved by:

- Halogenation (e.g., chlorination) at the 5-position followed by nucleophilic substitution with amines.

- Reaction of 2-mercapto-1,3-benzothiazole-5-amine derivatives with acyl chlorides or anhydrides to form the corresponding carboxamides.

For example, 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide intermediates can be prepared by reacting 2-amino-6-thiocyanatobenzothiazole with chloroacetyl chloride.

N-Cyclopropyl Substitution on the Carboxamide

The N-cyclopropyl group is introduced by amide bond formation using cyclopropylamine:

- Direct amidation of the carboxylic acid or activated acid derivatives (such as acid chlorides) with cyclopropylamine.

- Alternatively, nucleophilic substitution of 2-chloroacetamide derivatives with cyclopropylamine under basic conditions (e.g., in the presence of potassium carbonate in DMF) can afford the N-cyclopropyl carboxamide.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Formation of 2-amino-6-thiocyanatobenzothiazole | Aniline + Bromine + Ammonium thiocyanate | 2-amino-6-thiocyanatobenzothiazole |

| 2 | Acylation | 2-amino-6-thiocyanatobenzothiazole + Chloroacetyl chloride | 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide |

| 3 | N-substitution | Step 2 product + Cyclopropylamine + K2CO3 in DMF | This compound |

This sequence is supported by the synthesis of related benzothiazole derivatives reported in the literature, where nucleophilic substitution on chloroacetamide intermediates is a key step for introducing the cyclopropyl group.

Reaction Conditions and Optimization

- Solvents: Dimethylformamide (DMF) is preferred for nucleophilic substitution due to its polar aprotic nature, which facilitates the reaction.

- Bases: Potassium carbonate (K2CO3) is commonly used to deprotonate amines and promote nucleophilic attack.

- Temperature: Mild heating (e.g., 50–80°C) is often required to drive the substitution reactions to completion.

- Purification: Products are purified by recrystallization or chromatography to achieve high purity.

Analytical Data and Research Findings

- The mercapto group at position 2 is confirmed by characteristic thiol signals in NMR and IR spectra.

- The carboxamide functionality is verified by amide proton signals and carbonyl stretching frequencies.

- The cyclopropyl group shows distinctive multiplets in proton NMR due to ring strain and coupling constants.

- Yields for each step typically range from moderate to high (60–90%), depending on reaction conditions and substrate purity.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Notes/Advantages |

|---|---|---|

| 2-mercapto-benzothiazole formation | 2-aminothiophenol + thiocyanate/bromine | Efficient ring closure, high selectivity |

| Carboxamide introduction | Acyl chlorides (e.g., chloroacetyl chloride) | Allows selective functionalization |

| N-cyclopropyl substitution | Cyclopropylamine + K2CO3 in DMF | Mild conditions, good yields |

化学反应分析

Types of Reactions

N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of substituted benzothiazole derivatives .

科学研究应用

Antimicrobial Properties

N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide exhibits significant antimicrobial activity. Research indicates that compounds within the benzothiazole family can effectively inhibit various bacterial strains.

Case Study: Antimicrobial Activity

In studies, derivatives of benzothiazoles have shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Potential

This compound also shows promise as an anticancer agent. The presence of the thiol group may facilitate interactions with cellular targets involved in cancer progression.

Case Study: Anticancer Activity

Research has indicated that similar benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines, including breast and lung cancer cells. For instance, compounds designed from benzothiazole scaffolds have demonstrated significant inhibition of cell proliferation in vitro.

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, this compound may possess additional pharmacological properties, including:

- Anti-inflammatory effects : Some derivatives have been evaluated for their ability to reduce inflammation markers.

- Antimalarial activity : Compounds similar in structure have been tested against Plasmodium falciparum, showing potential as antimalarial agents.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of cyclopropyl amine with benzothiazole derivatives. |

| Thiolation | Introduction of the mercapto group through thiol substitution reactions. |

Table 3: Comparison of Benzothiazole Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | Basic benzothiazole structure | Antimicrobial |

| 6-Fluoro-N-(benzothiazolyl)acetamide | Fluorinated derivative | Anticancer |

| Benzothiazole Sulfonamide | Sulfonamide substitution | Antimicrobial |

作用机制

The mechanism of action of N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme function. Additionally, the benzothiazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions .

相似化合物的比较

2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid (CAS: 1189749-75-4)

- Structure: Features a cyclopropylamino group at the 2-position and a carboxylic acid (-COOH) at the 4-position of a thiazole ring.

- Key Differences : The absence of a benzothiazole core and the replacement of the carboxamide with a carboxylic acid reduce molecular weight (184.21 g/mol vs. 266.34 g/mol) and alter solubility (carboxylic acid enhances hydrophilicity) .

2-Cyclopropyl-1,3-benzothiazole (CAS: 1248473-57-5)

- Structure : Simplifies the scaffold by lacking both the mercapto and carboxamide groups.

- Key Differences: The absence of polar substituents results in lower hydrogen-bonding capacity (0 donors vs. 2 in the target compound) and reduced molecular complexity .

N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide (CAS: 1396867-64-3)

- Structure : Incorporates a triazole ring and a phenyl group, increasing steric bulk and complexity (complexity index: 676 vs. moderate for the target compound).

- Key Differences : The extended structure enhances topological polar surface area (106 Ų vs. unreported for others), likely improving solubility but reducing membrane permeability .

Physicochemical Properties and Purity

Observations :

- The target compound’s carboxamide and mercapto groups provide intermediate polarity, balancing solubility and lipophilicity.

- The triazole-containing derivative (CAS: 1396867-64-3) exhibits the highest molecular weight and complexity, which may limit synthetic accessibility but enhance target specificity .

Methodological Tools for Structural Analysis

Structural comparisons were supported by computational tools:

生物活性

N-Cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide (NCMB) is a derivative of 2-mercaptobenzothiazole (MBT), a class of compounds known for their diverse biological activities. This article explores the biological activity of NCMB, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant studies and data.

Overview of 2-Mercaptobenzothiazole Derivatives

2-Mercaptobenzothiazoles are recognized for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antitumor : Exhibiting cytotoxic effects on cancer cells.

- Anti-inflammatory : Potential to reduce inflammation through various biochemical pathways.

Antimicrobial Activity

NCMB has shown significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness compared to standard antibiotics:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL | Standard Antibiotic |

|---|---|---|---|

| Staphylococcus aureus | 20 | 25 | Norfloxacin |

| Escherichia coli | 18 | 30 | Ciprofloxacin |

| Candida albicans | 22 | 20 | Fluconazole |

Studies indicate that NCMB exhibits potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus, with an MIC value as low as 25 µg/mL . Its antifungal properties are also notable, showing significant inhibition against Candida albicans.

Anti-inflammatory Activity

NCMB has been evaluated for its anti-inflammatory potential using in vivo models. The compound's effects were assessed through carrageenan-induced paw edema in rats, revealing a dose-dependent reduction in inflammation. The following table presents the results:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 70 |

These findings suggest that NCMB could serve as a promising candidate for developing new anti-inflammatory medications .

Antitumor Activity

Recent studies have explored the cytotoxic effects of NCMB on various cancer cell lines. The compound demonstrated significant activity against human cancer cell lines such as A-431 and Jurkat cells. The following table summarizes the IC50 values:

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| A-431 | 15 | Doxorubicin |

| Jurkat | 12 | Cisplatin |

The structure-activity relationship (SAR) analysis indicates that the cyclopropyl group enhances the compound's interaction with cellular targets, contributing to its cytotoxicity .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of NCMB alongside other MBT derivatives. Results indicated that NCMB had superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives .

- Inflammation Model : In a controlled study involving carrageenan-induced paw edema, NCMB significantly reduced swelling compared to a control group, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assays : Research involving various cancer cell lines demonstrated that NCMB effectively inhibited cell proliferation at lower concentrations than traditional chemotherapeutic agents, suggesting its potential as an alternative treatment option .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-cyclopropyl-2-mercapto-1,3-benzothiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 5-carboxamide-substituted benzothiazole precursors with cyclopropylamine under reflux in anhydrous solvents (e.g., ethanol or DMF). Key steps include activating the mercapto group for nucleophilic substitution and optimizing stoichiometry to avoid side reactions. Reaction temperature (80–120°C) and catalyst selection (e.g., triethylamine) significantly impact yield .

- Data Insight : In analogous benzothiazole syntheses, yields improved from 60% to 85% when reflux time was extended from 2 to 4 hours .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm cyclopropyl ring integration (e.g., δ 0.5–1.2 ppm for cyclopropyl protons) and carboxamide NH signals (δ 7.5–8.5 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS).

- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 1650–1700 cm (amide C=O) validate functional groups .

Q. How does the solubility profile of this compound affect experimental design in biological assays?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media (<0.1% DMSO). Solubility can be enhanced using β-cyclodextrin inclusion complexes or co-solvents like PEG-400 .

- Data Insight : Similar mercapto-benzothiazole derivatives show logP values of 2.5–3.5, indicating moderate hydrophobicity .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like fluconazole .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations for 48 hours .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like disulfide formation?

- Methodological Answer : Use inert atmosphere (N) to prevent oxidation of the mercapto group. Add antioxidants (e.g., BHT) and reduce reaction temperature post-cyclopropylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purification via column chromatography (SiO, 5% MeOH in DCM) removes disulfide impurities .

Q. How to resolve contradictions in biological activity data across different assay models?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3). Control for membrane permeability differences (logD at pH 7.4) and metabolic stability (microsomal incubation). For example, discrepancies in IC values may arise from efflux pump activity (e.g., P-gp inhibition with verapamil) .

Q. What structural modifications enhance target selectivity in kinase inhibition studies?

- Methodological Answer : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to improve steric hindrance against off-target kinases. Introduce electron-withdrawing groups (e.g., -NO) at the benzothiazole 4-position to modulate binding affinity. Molecular docking (e.g., AutoDock Vina) guides rational design .

Q. What mechanisms underlie its potential anti-cancer activity?

- Methodological Answer : Investigate inhibition of tubulin polymerization (competitive ELISA with colchicine) or topoisomerase II activity (DNA relaxation assay). Transcriptomic profiling (RNA-seq) of treated cells identifies dysregulated pathways (e.g., apoptosis, cell cycle) .

Q. How to mitigate reactivity of the mercapto group during formulation?

- Methodological Answer : Protect the -SH group as a thioether (e.g., via alkylation with methyl iodide) during synthesis, followed by deprotection in situ. For nanoparticle encapsulation (PLGA polymers), use lyophilization to stabilize the compound .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。